molecular formula C14H10N2O B8392923 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B8392923
M. Wt: 222.24 g/mol
InChI Key: FWLZADNLKMHMPW-UHFFFAOYSA-N
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Patent
US03931205

Procedure details

A solution of 7.8 g of potassium cyanide in 20 ml of water is added dropwise to a mixture of 23 g of 7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine and 200 ml of dimethylformamide. The mixture is allowed to stand at 55°-60°C for 2 hours, and then poured into a large amount of water. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 20 g of 7-cyanomethyl-5H-[1]-benzopyrano[2,3-b]pyridine melting at 166°-167°C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].Cl[CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[O:18][C:13]3=[N:14][CH:15]=[CH:16][CH:17]=[C:12]3[CH2:11][C:10]=2[CH:19]=1.[CH3:20][N:21](C)C=O>O>[C:20]([CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[O:18][C:13]3=[N:14][CH:15]=[CH:16][CH:17]=[C:12]3[CH2:11][C:10]=2[CH:19]=1)#[N:21] |f:0.1|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine
Quantity
23 g
Type
reactant
Smiles
ClCC=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous dioxane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.